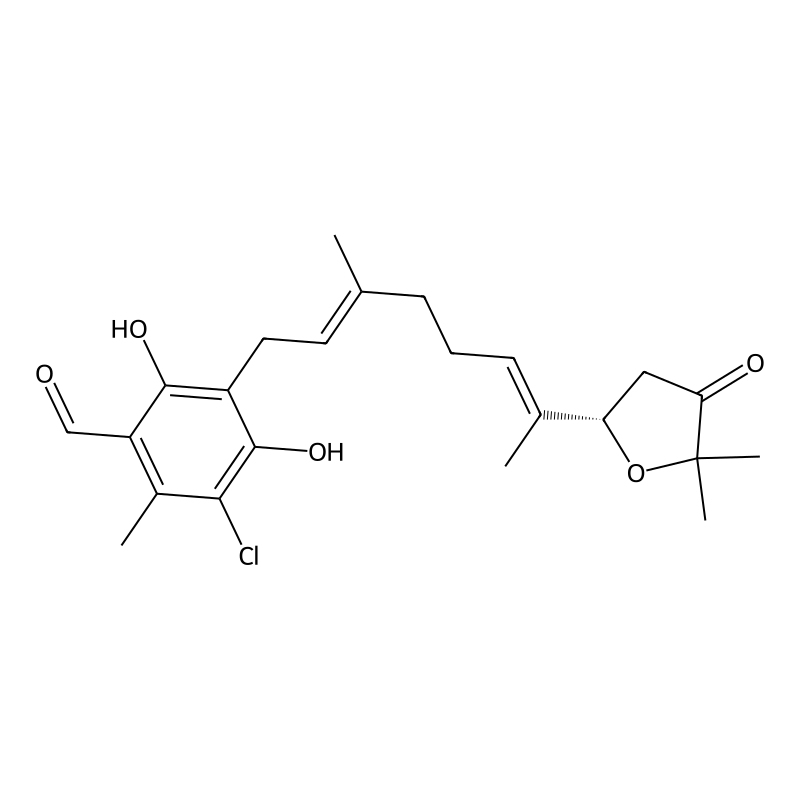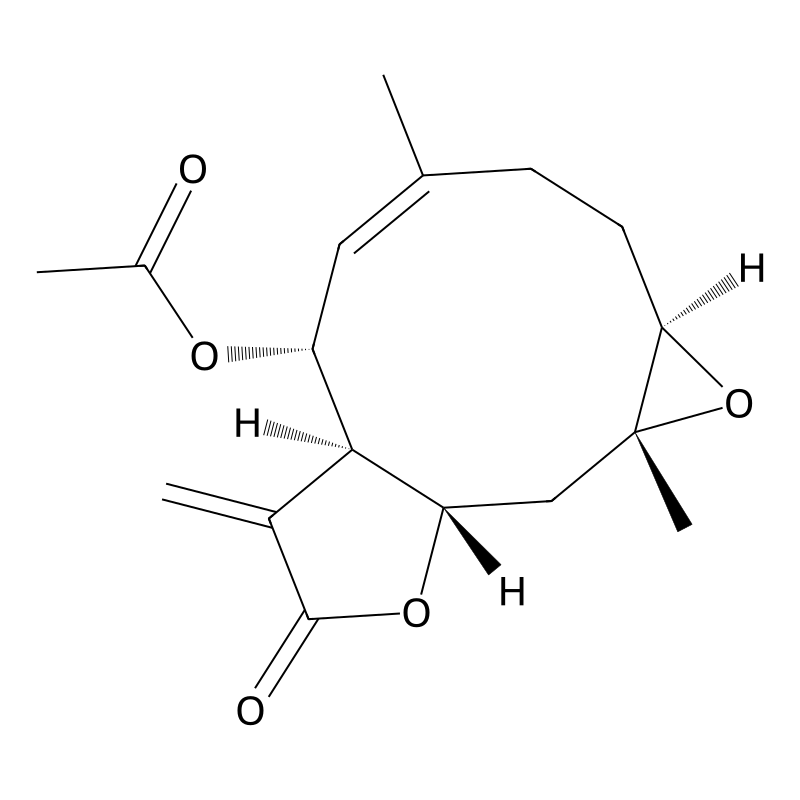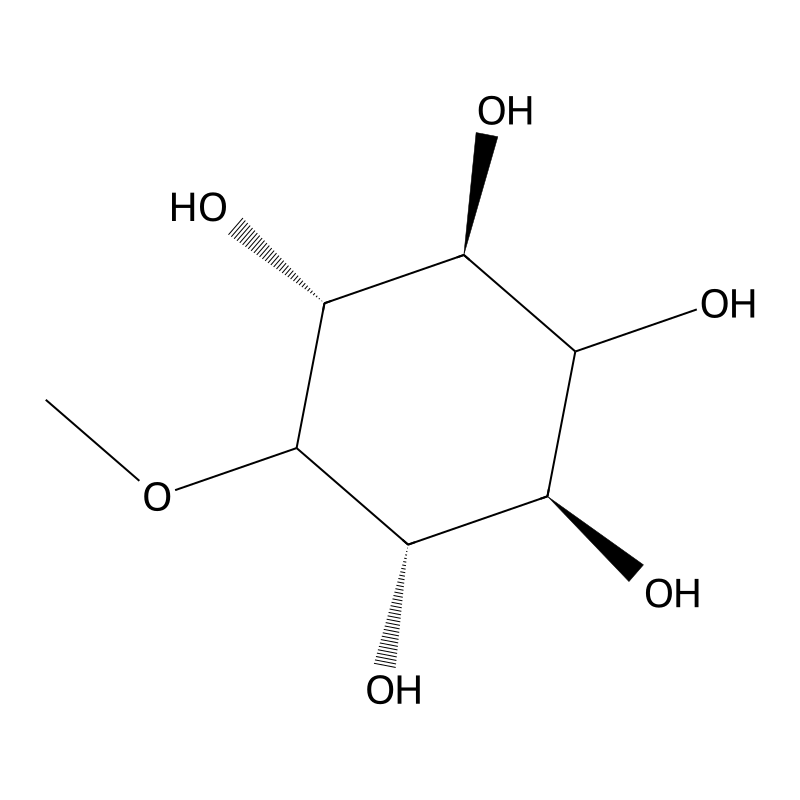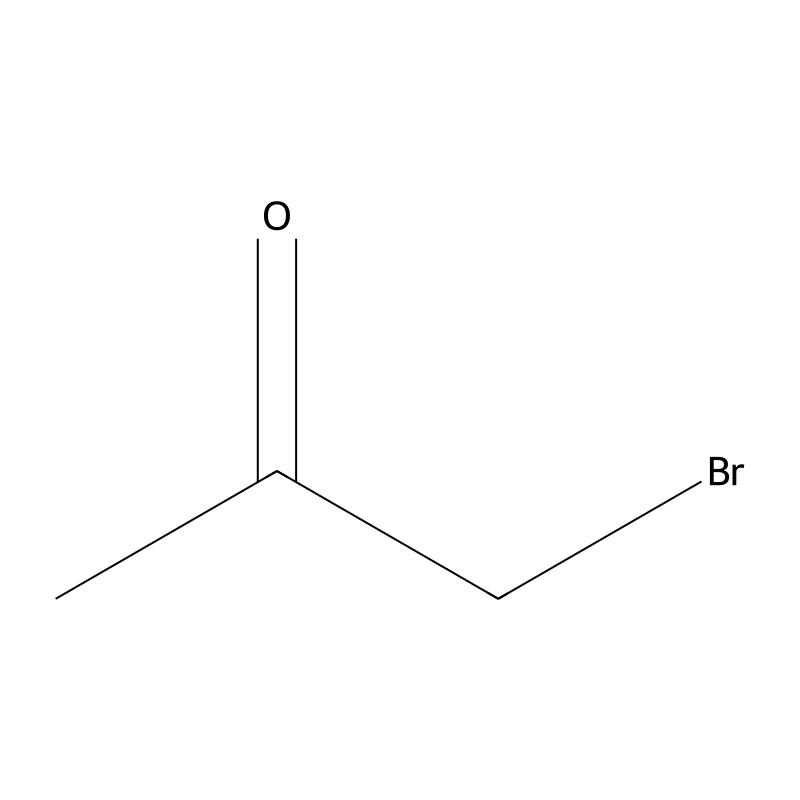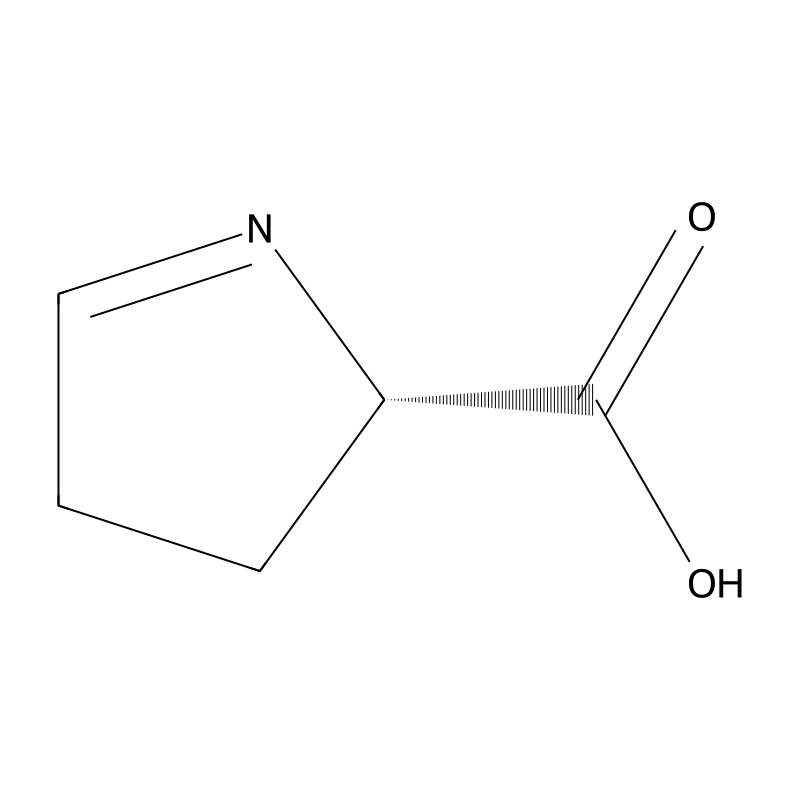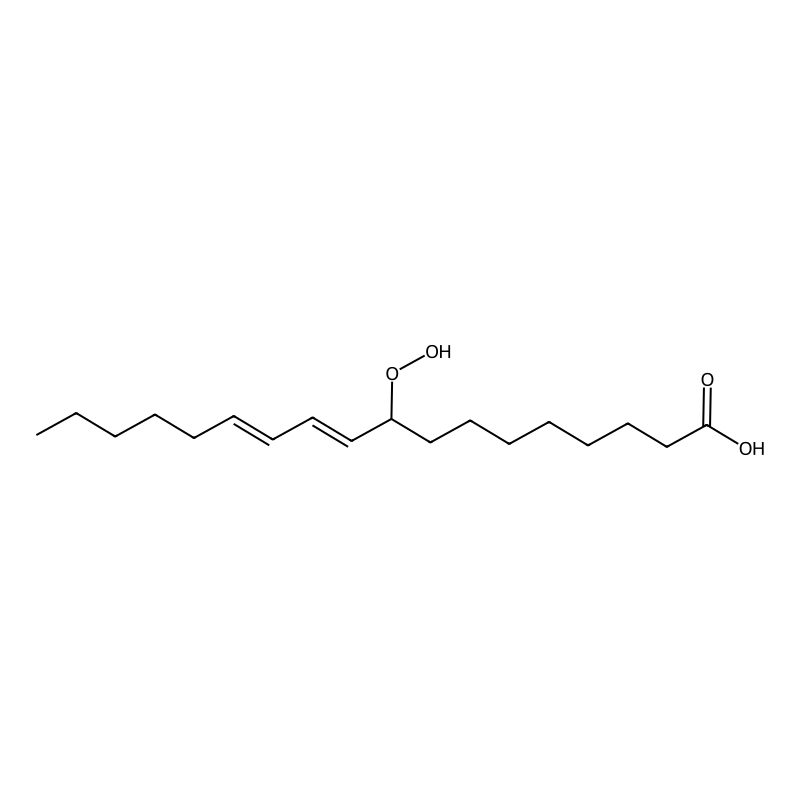5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde
![5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldeh...](/img/structure-2d/800/S3337874.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde is an organic compound characterized by a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur. This compound features a trimethylsilyl-ethynyl substituent and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of approximately 208.35 g/mol. Due to its unique structural properties, this compound is of significant interest in organic synthesis and materials science, particularly for its potential applications in electronic materials and as a building block in organic synthesis .
- Oxidation: The aldehyde group can be oxidized to form 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: The aldehyde can be reduced to a primary alcohol, specifically 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-methanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The trimethylsilyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups .
Major Products Formed- Oxidation Product: 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carboxylic acid
- Reduction Product: 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-methanol
While specific biological activities of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde have not been extensively documented, compounds with similar structures often exhibit interesting biological properties. Thiophene derivatives are known for their roles in pharmaceuticals and agrochemicals, potentially acting as antimicrobial or anti-inflammatory agents. Further studies would be necessary to elucidate the biological activity of this specific compound .
The synthesis of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde typically involves several key steps:
- Formation of the Trimethylsilyl-Ethynyl Group: This is achieved through the reaction of trimethylsilylacetylene with a suitable halide under palladium-catalyzed coupling conditions.
- Introduction of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur and appropriate diene precursors.
- Formylation: The aldehyde group is introduced via formylation reactions, commonly utilizing Vilsmeier-Haack conditions (phosphorus oxychloride and dimethylformamide) to achieve this transformation .
Industrial Production
For industrial applications, methods would focus on optimizing these laboratory procedures for higher yields, purity, and cost-effectiveness while ensuring safety during large-scale operations.
5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde has potential applications in:
- Organic Electronics: Due to its unique electronic properties, it may serve as a precursor for organic semiconductors or photovoltaic materials.
- Material Science: It can be utilized in the development of novel materials with tailored properties for sensors or optoelectronic devices.
- Synthetic Chemistry: As a versatile building block, it can facilitate the synthesis of more complex organic molecules and functional materials .
Interaction studies involving 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde primarily focus on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding its potential transformations and applications in synthetic pathways. Specific interactions with biological targets remain largely unexplored but warrant further investigation given the compound's structural characteristics .
Similar compounds include:
- Thiophene-2-carbaldehyde
- 5-Ethynylthiophene
- 5-Bromothiophene-2-carbaldehyde
Comparison TableCompound Name Structural Features Unique Aspects 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde Thiophene ring with trimethylsilyl and aldehyde Unique trimethylsilyl group enhances reactivity Thiophene-2-carbaldehyde Simple thiophene with aldehyde Lacks ethynyl substitution 5-Ethynylthiophene Ethynyl group without silylation More straightforward structure 5-Bromothiophene-2-carbaldehyde Bromine substitution Halogenated variant with different reactivity
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde | Thiophene ring with trimethylsilyl and aldehyde | Unique trimethylsilyl group enhances reactivity |
| Thiophene-2-carbaldehyde | Simple thiophene with aldehyde | Lacks ethynyl substitution |
| 5-Ethynylthiophene | Ethynyl group without silylation | More straightforward structure |
| 5-Bromothiophene-2-carbaldehyde | Bromine substitution | Halogenated variant with different reactivity |
This comparison highlights the uniqueness of 5-[2-(Trimethylsilyl)ethynyl]thiophene-2-carbaldehyde due to its combination of functional groups that enhance its reactivity and potential applications in various fields .

